1-(cyclohexylmethyl)-1H-Pyrazole
Description
Significance of the Pyrazole (B372694) Heterocycle as a Privileged Scaffold in Drug Discovery and Chemical Biology
The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govtandfonline.comresearchgate.net This privileged status stems from the pyrazole ring's distinct chemical features. It is a five-membered aromatic ring with two adjacent nitrogen atoms, one of which is a pyrrole-like nitrogen that can donate a proton, and the other is a pyridine-like nitrogen that can accept a proton. mdpi.comnih.gov This amphoteric nature, combined with its ability to participate in hydrogen bonding and other non-covalent interactions, allows pyrazole-containing molecules to bind to a wide range of biological targets with high affinity and selectivity. mdpi.com
The versatility of the pyrazole core is evidenced by its presence in numerous clinically approved drugs with diverse therapeutic applications. benthamdirect.comtandfonline.com For instance, celecoxib (B62257) is a well-known anti-inflammatory drug, sildenafil (B151) is used for erectile dysfunction, and a number of pyrazole derivatives are used in the treatment of various cancers. tandfonline.comtandfonline.com The success of these and other pyrazole-based drugs has spurred significant research into the synthesis and biological evaluation of novel pyrazole derivatives. mdpi.comresearchgate.net
Contextualizing N-Substitution in Pyrazole Derivatives: The Role of the Cyclohexylmethyl Moiety
The properties of pyrazole derivatives can be finely tuned by the introduction of substituents at various positions on the ring. The substitution at the N1 position is particularly crucial as it can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. mdpi.comorientjchem.org The introduction of a cyclohexylmethyl group at the N1 position of the pyrazole ring, to form 1-(cyclohexylmethyl)-1H-pyrazole, imparts specific characteristics to the molecule.
The cyclohexyl group is a non-polar, lipophilic moiety that can enhance a molecule's ability to cross biological membranes. ontosight.ai In drug design, the substitution of open-chain alkyl groups with cycloalkyl groups like cyclohexyl can help to better fill hydrophobic pockets in receptor binding sites and introduce conformational rigidity, which can lead to increased drug affinity and selectivity. nih.gov The cyclohexylmethyl group, specifically, can influence the steric and electronic properties of the pyrazole derivative, thereby modulating its interaction with biological targets. ontosight.ai For example, in some instances, the presence of a cyclohexyl ring has been shown to be important for the anticancer activity of certain compounds. nih.gov
Overview of Research Trajectories for the this compound Scaffold and its Functionalized Derivatives
Research involving the this compound scaffold and its derivatives is multifaceted, spanning from fundamental synthetic methodology to the exploration of their potential applications. A key area of investigation is the development of efficient and regioselective methods for the synthesis of N-substituted pyrazoles, including those bearing the cyclohexylmethyl group. nih.govorganic-chemistry.org
Furthermore, significant research efforts are directed towards the synthesis and evaluation of functionalized derivatives of this compound. For instance, the introduction of a carboxylic acid group at the 4-position of the pyrazole ring yields this compound-4-carboxylic acid, a molecule with altered properties and potential for further chemical modification. uni.lu The exploration of the biological activities of these derivatives is a major research trajectory, with studies investigating their potential as anticancer, anti-inflammatory, and antimicrobial agents, among others. mdpi.comnih.govnih.gov The structural and electronic modifications brought about by the cyclohexylmethyl group and other functionalizations are systematically studied to understand their impact on the biological activity of the resulting compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)pyrazole |
InChI |
InChI=1S/C10H16N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h4,7-8,10H,1-3,5-6,9H2 |
InChI Key |
SLBLIQDPVAGKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclohexylmethyl 1h Pyrazole and Its Derivatives
Strategies for the Construction of the 1-(Cyclohexylmethyl)-1H-Pyrazole Core
The formation of the fundamental this compound structure can be achieved through several strategic synthetic routes. These methods primarily involve either forming the pyrazole (B372694) ring with the cyclohexylmethyl group already attached to a precursor or adding the group to a pre-formed pyrazole ring.
Cyclization Reactions Utilizing Hydrazines and Appropriate Precursors
A classical and versatile method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com To synthesize the target molecule directly, cyclohexylmethylhydrazine would be the key starting material. This hydrazine derivative can be reacted with various 1,3-dielectrophilic species to form the pyrazole ring.
Common precursors and reaction types include:
1,3-Diketones: The Knorr pyrazole synthesis involves the reaction of a 1,3-diketone with a hydrazine. The reaction of cyclohexylmethylhydrazine with a simple diketone like acetylacetone (B45752) would yield a dimethyl-substituted this compound.
α,β-Unsaturated Ketones (Enones): These compounds react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole. mdpi.com
Enaminones: These substrates react with sulfonyl hydrazines in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) to yield N-sulfonyl pyrazoles. sci-hub.se A similar strategy could be envisioned with cyclohexylmethylhydrazine.
o-Alkynylchalcones: A facile synthesis of pyrazole derivatives can be achieved through the simple cyclization of o-alkynylchalcones with hydrazine in a solvent like methanol (B129727) under mild conditions.
The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.
Table 1: Examples of Cyclization Precursors for Pyrazole Synthesis
| Precursor Type | Reactant for Cyclization | Resulting Scaffold | Reference |
|---|---|---|---|
| 1,3-Diketone | Hydrazine Derivative | Substituted Pyrazole | mdpi.com |
| α,β-Ethylenic Ketone | Hydrazine Derivative | Pyrazoline (oxidized to Pyrazole) | mdpi.com |
| Trichloromethyl Enones | Hydrazine Derivative | Carboxyalkyl Pyrazole | nih.gov |
Introduction of the Cyclohexylmethyl Group via N-Alkylation Approaches
Perhaps the most direct and common method for synthesizing this compound is the N-alkylation of the parent 1H-pyrazole. This approach benefits from the commercial availability of 1H-pyrazole. The reaction typically involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on a cyclohexylmethyl electrophile.
Key aspects of N-alkylation include:
Base and Electrophile: A standard procedure involves using a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH) in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724) to deprotonate the pyrazole. nih.govresearchgate.net The resulting pyrazolide anion is then treated with an alkylating agent, such as cyclohexylmethyl bromide or iodide.
Trichloroacetimidate (B1259523) Method: A newer, milder method utilizes (cyclohexylmethyl) trichloroacetimidate as the electrophile in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA). mdpi.comsemanticscholar.org This approach avoids the need for strong bases and often proceeds at room temperature, offering an alternative for sensitive substrates. semanticscholar.orgresearchgate.net
Regioselectivity: When using asymmetrically substituted pyrazoles, N-alkylation can lead to a mixture of two regioisomers. nih.govmdpi.com The reaction conditions, including the choice of base, solvent, and temperature, must be optimized to achieve regioselective alkylation. nih.gov Steric hindrance often dictates the major product, with the alkyl group preferentially adding to the less hindered nitrogen atom. mdpi.com
Table 2: Conditions for N-Alkylation of Pyrazoles
| Alkylating Agent Type | Catalyst/Base | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Alkyl Halide | NaH, K₂CO₃, KOH | DMF, Acetonitrile | Standard, widely used method | nih.govresearchgate.net |
Multicomponent Reaction (MCR) Strategies for Complex Molecule Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex pyrazole derivatives. beilstein-journals.orgmdpi.com These strategies are valued for their atom economy and operational simplicity.
For the synthesis of derivatives of this compound, a four-component reaction has been described involving hydrazine hydrate, an arylidene malononitrile, and cyclohexyl isothiocyanate. biointerfaceresearch.com While this yields a 1-cyclohexyl-1H-pyrazole derivative, substituting cyclohexylmethylhydrazine or a related precursor could adapt the methodology. A plausible mechanism for such MCRs often starts with the formation of a thiosemicarbazide (B42300) from the reaction of hydrazine and an isothiocyanate, which then undergoes further reaction and cyclization. biointerfaceresearch.com Another MCR approach involves the in-situ generation of 1,3-dicarbonyl compounds which then react with a hydrazine in a one-pot process to form the pyrazole. beilstein-journals.org
Functionalization and Derivatization of the this compound Scaffold
Once the this compound core is constructed, its scaffold can be further modified to introduce various functional groups, leading to a diverse library of derivatives.
Amine Functionalization Through Reductive Amination and Direct Amination
Introducing amine functionalities is a critical step in modifying the pharmacological properties of a scaffold. This can be achieved through several methods.
Reductive Amination: This powerful two-step sequence first involves the introduction of a carbonyl group, typically an aldehyde (formyl group), onto the pyrazole ring. The Vilsmeier-Haack reaction is a common method for achieving this 4-formylation of pyrazoles using phosphorus oxychloride (POCl₃) and DMF. mdpi.comigmpublication.org The resulting this compound-4-carbaldehyde can then be reacted with a primary or secondary amine to form an imine or enamine intermediate, which is subsequently reduced in situ (e.g., with sodium borohydride) to yield the corresponding amine.
Direct Amination: Direct introduction of an amino group is less straightforward. However, synthesis can be designed to build the ring with the amine group already in place. For example, reacting an active methylene (B1212753) reagent with phenylisothiocyanate and methyl iodide, followed by cyclization with a substituted hydrazine, can yield 5-(phenylamino)pyrazole derivatives. nih.gov A study has also detailed the synthesis of a complex carboxamide derivative, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, indicating that amide coupling is a viable route for introducing nitrogen-containing functionalities. ljmu.ac.uk
Regioselective Synthesis of Substituted Pyrazole Analogues
Controlling the position of substituents on the pyrazole ring is crucial for structure-activity relationship studies. Regioselectivity can be controlled during the initial ring formation or through selective functionalization of the pre-formed scaffold.
Control during Cyclization: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can produce two regioisomers. mdpi.com However, high regioselectivity can be achieved by carefully choosing the precursors. For instance, a regiocontrolled methodology using trichloromethyl enones as starting materials allows for the selective synthesis of either 1,3- or 1,5-regioisomers by switching between arylhydrazine hydrochlorides and the corresponding free hydrazines. nih.gov
Control during N-Alkylation: As mentioned previously, the N-alkylation of an unsymmetrical pyrazole (e.g., 3-methyl-1H-pyrazole) with cyclohexylmethyl bromide can yield both 1-(cyclohexylmethyl)-3-methyl-1H-pyrazole and 1-(cyclohexylmethyl)-5-methyl-1H-pyrazole. The ratio of these isomers is highly dependent on reaction conditions, with sterics often favoring alkylation at the less hindered nitrogen. nih.govmdpi.com
Directed Metalation: Selective functionalization of the pyrazole ring can be achieved through regioselective metalation (e.g., using organolithium or magnesium bases) followed by quenching with an electrophile. nih.gov This allows for the precise introduction of substituents at specific positions on the this compound ring.
A one-pot, three-step reaction involving an active methylene reagent, an isothiocyanate, and a substituted hydrazine has been shown to be highly regio- and chemo-selective, yielding a single N¹-substituted pyrazole derivative. nih.gov Such strategies are invaluable for the efficient and controlled synthesis of complex pyrazole analogues.
Modification of Peripheral Groups and Linkers for Scaffold Diversification
The core structure of this compound serves as a versatile scaffold for the development of a wide range of derivatives. By modifying peripheral groups and introducing various linkers, chemists can systematically alter the molecule's properties. A key strategy in the diversification of this scaffold is the introduction of functional groups at various positions on the pyrazole ring.
One notable example involves the synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide. ljmu.ac.uk The synthesis of this complex derivative highlights the potential for extensive functionalization of the this compound core. The process underscores the ability to introduce elaborate amide functionalities, which can be crucial for biological activity.
Further diversification can be achieved through various synthetic transformations on the pyrazole ring. For instance, tandem reactions of 3-formylchromones with pyrazole derivatives can lead to structurally diverse chromone-fused pyrazoles. nih.gov While not directly involving the title compound, this methodology illustrates a pathway for creating complex heterocyclic systems built upon a pyrazole foundation.
The regioselective synthesis of 1,3,5-triaryl-4-alkylpyrazoles has also been developed, providing a method for creating unsymmetrically substituted systems. nih.gov Applying such a strategy to the this compound scaffold could yield a library of novel compounds with tailored electronic and steric properties. The optimization of these synthetic routes often involves the careful selection of starting materials and reaction conditions to control the regioselectivity of the substitutions. nih.gov
Table 1: Examples of Scaffold Diversification Strategies for Pyrazoles
| Strategy | Description | Potential Outcome for this compound | Reference |
|---|---|---|---|
| Amide Coupling | Introduction of amino acid or peptide fragments via carboxamide linkages. | Creation of complex derivatives with potential biological activity. | ljmu.ac.uk |
| Fused Heterocycles | Tandem reactions to build additional heterocyclic rings onto the pyrazole core. | Synthesis of polycyclic structures with unique three-dimensional shapes. | nih.gov |
| Arylation/Alkylation | Regioselective introduction of aryl or additional alkyl groups onto the pyrazole ring. | Fine-tuning of electronic and steric properties for specific applications. | nih.gov |
Advanced Synthetic Techniques and Process Optimization
The efficient synthesis of this compound and its derivatives relies on the use of advanced synthetic techniques and the meticulous optimization of reaction parameters. These approaches aim to enhance reaction rates, improve yields, and promote environmentally benign processes.
Sonochemical Methods in Pyrazole Synthesis
Ultrasound-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov The application of high-frequency sound waves can lead to improved reaction times and higher yields in the synthesis of pyrazole derivatives. nih.govresearchgate.net This green technique reduces energy consumption and often minimizes the need for harsh solvents. nih.gov
Studies have demonstrated that ultrasound irradiation can facilitate reactions that are difficult to achieve under silent (non-sonicated) conditions. nih.gov For the synthesis of 1,5-disubstituted pyrazoles, the use of ultrasound in the presence of a Cu(I) catalyst has been shown to dramatically enhance the reaction rate. asianpubs.org This method allows for the synthesis of pyrazoles in high yields within 75-90 minutes at a moderate temperature of 60 °C. asianpubs.org
The synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives has also been successfully achieved using a one-pot sonochemical approach. This catalyst-free concerted [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines under sonication provides excellent yields. nih.gov When comparing thermal heating to sonication for a model reaction, sonication resulted in a significantly higher yield (69% vs. 54%). nih.gov
Table 2: Comparison of Conventional vs. Sonochemical Synthesis of a Pyrazolo[1,5-a]pyridine Derivative nih.gov
| Energy Source | Reaction Time | Yield (%) |
|---|---|---|
| Thermal Heating | Not Specified | 54 |
| Sonication | Not Specified | 69 |
Evaluation of Reaction Conditions and Solvent Effects
The synthesis of this compound, typically achieved through the N-alkylation of pyrazole with a cyclohexylmethyl halide, is highly dependent on the reaction conditions. The choice of solvent, base, and catalyst can significantly influence the regioselectivity and yield of the reaction.
The N-alkylation of pyrazoles is often performed under basic conditions to deprotonate the pyrazole nitrogen, followed by the addition of an alkylating agent. mdpi.com However, for unsymmetrical pyrazoles, this can lead to a mixture of regioisomers. The position of alkylation is often governed by steric effects, favoring the less hindered nitrogen atom. mdpi.comsemanticscholar.org
Acid-catalyzed N-alkylation using trichloroacetimidates offers an alternative route. mdpi.com Optimization studies have shown that Brønsted acids like camphorsulfonic acid (CSA) can effectively catalyze this reaction. mdpi.com The choice of solvent is also critical; nonpolar solvents such as 1,2-dichloroethane (B1671644) (DCE) have been found to provide better yields compared to more polar options. mdpi.comsemanticscholar.org
The influence of the solvent on pyrazole synthesis is a well-documented phenomenon. For instance, temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles can be achieved by switching the solvent, highlighting the profound effect of the reaction medium. nih.gov The use of ionic liquids has also been explored as a green and recyclable alternative to traditional organic solvents. nih.gov Furthermore, solvent-free reaction conditions, often combined with microwave irradiation, have been shown to be effective for the N-alkylation of pyrazoles. mdpi.com
Table 3: Optimization of Acid-Catalyzed N-Alkylation of 4-Chloropyrazole mdpi.comsemanticscholar.org
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| None | 1,2-DCE | Reflux | Trace |
| Camphorsulfonic Acid (CSA) | 1,2-DCE | Reflux | 77 |
The synthesis of N-alkylpyrazoles can also be carried out using crystalline aluminosilicates or aluminophosphates as catalysts, which can lead to high yields under mild conditions without the formation of salt by-products. google.comgoogle.com The reaction temperature in such gas-phase flow systems typically ranges from 150 to 400°C. google.com
Structure Activity Relationship Sar Investigations of 1 Cyclohexylmethyl 1h Pyrazole Derivatives
Role of the 1-Cyclohexylmethyl Substitution in Modulating Bioactivity
The substituent at the N1 position of the pyrazole (B372694) ring plays a pivotal role in how the molecule interacts with its biological targets. The 1-cyclohexylmethyl group is a common feature in several potent synthetic cannabinoids, where it is believed to occupy a hydrophobic pocket within the cannabinoid receptors.
The lipophilicity of a drug molecule, often quantified by its partition coefficient (logP), is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The introduction of a cyclohexylmethyl group at the N1 position significantly increases the molecule's lipophilicity due to the hydrophobic nature of the cyclohexane (B81311) ring.
In drug design, cycloalkyl groups like cyclohexane are often used to replace open-chain alkyl groups to better fill hydrophobic pockets in a receptor and to impart a degree of conformational rigidity. nih.gov This increased lipophilicity generally enhances the molecule's ability to cross biological membranes, which can improve oral bioavailability and penetration into the central nervous system. However, very high lipophilicity can also lead to increased metabolic breakdown, sequestration in fatty tissues, and reduced aqueous solubility.
The metabolism of the cyclohexylmethyl group is a key aspect of its pharmacokinetic relevance. In many drug molecules, cyclohexyl rings undergo metabolic hydroxylation, which is a stereoselective process favoring the more stable trans isomer. nih.gov For instance, in the synthetic cannabinoid N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA), the primary metabolic pathway involves the oxidation of the cyclohexylmethyl side chain, leading to the formation of various monohydroxylated metabolites. This metabolic transformation increases the polarity of the compound, facilitating its excretion from the body.
| Compound Name | Molecular Formula | Calculated XLogP3 |
| 1-(Cyclohexylmethyl)-1H-pyrazole | C10H16N2 | 2.5 |
Data sourced from PubChem.
While specific conformational studies on this compound are not widely available, research on the structurally similar 4-benzyl-1H-pyrazole provides valuable insights. In solution, different conformers and atropenantiomers of 4-benzyl-1H-pyrazole can easily interconvert through rotation around the C(pyrazole)—C(CH2) single bond. researchgate.net This suggests that the cyclohexylmethyl group likely confers a degree of conformational flexibility to the molecule, allowing it to adapt its shape to fit the binding site of a target protein. This flexibility, combined with the steric bulk of the cyclohexane ring, can be crucial for achieving high-affinity interactions.
In cases where the pyrazole ring is heavily substituted, steric hindrance may restrict the rotation of the cyclohexylmethyl group, leading to more defined conformational preferences. These stereochemical factors can have significant implications for bioactivity, as different conformers may exhibit varying degrees of affinity for the target receptor.
Impact of Substituents at Varying Positions of the Pyrazole Ring (C-3, C-4, C-5)
Substituents on the pyrazole ring itself have a profound effect on the electronic distribution and steric profile of the molecule, which in turn dictates its interaction with biological targets.
The electronic nature of substituents at the C-3, C-4, and C-5 positions can modulate the acidity and basicity of the pyrazole ring and influence its ability to participate in hydrogen bonding or other non-covalent interactions.
Electronic Effects : The pyrazole ring has an electron-deficient character at the C-3 and C-5 positions due to the presence of the two adjacent nitrogen atoms, while the C-4 position is comparatively electron-rich. Electron-donating groups (EDGs) like alkyl chains can increase the electron density of the ring, potentially enhancing interactions with electron-deficient regions of a receptor. Conversely, electron-withdrawing groups (EWGs) such as halogens or nitro groups decrease the ring's electron density, which can be favorable for interactions with electron-rich pockets. For example, in a series of 1-benzyl-1H-pyrazole derivatives designed as RIP1 kinase inhibitors, a nitro group at the C-3 position was found to be important for activity. nih.gov
Steric Effects : The size and shape of substituents create steric hindrance that can either promote or hinder binding. A bulky substituent may provide additional van der Waals interactions within a large binding pocket, thereby increasing affinity. However, if the pocket is constrained, a large group can cause steric clashes, reducing or abolishing activity. The introduction of a methyl group at the C-4 position of some pyrazole derivatives has been shown to significantly increase affinity for certain enzymes, whereas larger groups at the same position can be detrimental.
The interplay of these effects is evident in pyrazole-based inhibitors of cyclooxygenase (COX) enzymes, where specific substitutions are required for selective inhibition of COX-2 over COX-1.
The type of substituent at positions C-3, C-4, and C-5 is a critical determinant of the pharmacological profile of this compound derivatives.
Halogens : Halogens are frequently used substituents in medicinal chemistry due to their ability to modulate both electronic properties and lipophilicity. acs.org In the case of 3,5-AB-CHMFUPPYCA, a 4-fluorophenyl group at the C-3 position is a key feature. The fluorine atom is a weak EWG that can alter the charge distribution of the phenyl ring and potentially engage in hydrogen bonding. During the synthesis of this compound, a chlorine-containing by-product, N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, was also identified, highlighting the potential for halogenation at the C-4 position. sigmaaldrich.com
Aromatic Rings : The introduction of aromatic rings, such as a phenyl group at C-3 or C-5, can lead to significant π-π stacking interactions with aromatic amino acid residues in the binding site of a receptor. The substitution pattern on these appended aromatic rings further refines the SAR. For instance, para-substituted phenyl rings at the C-5 position are often crucial for the activity of pyrazole-based cannabinoid receptor antagonists. wikipedia.org
Alkyl Chains : Simple alkyl chains, like methyl or ethyl groups, are often used to probe the size and hydrophobicity of receptor pockets. A methyl group at C-4 has been shown to enhance the affinity of some pyrazoles for the CYP2E1 enzyme by over 50-fold compared to the unsubstituted parent compound. nih.gov
The following table summarizes the effects of different substituents on the bioactivity of pyrazole derivatives based on findings from various studies.
| Position | Substituent Type | Example | Observed Effect on Bioactivity | Reference |
| C-3 | Phenyl | 3-phenylpyrazole | No increase in affinity for CYP2E1 compared to unsubstituted pyrazole, possibly due to steric clashes. | nih.gov |
| C-3 | Nitro | 3-nitro-1-benzyl-1H-pyrazole | Important for RIP1 kinase inhibitory activity. | nih.gov |
| C-4 | Methyl | 4-methylpyrazole | ~50-fold increase in affinity for CYP2E1. | nih.gov |
| C-5 | p-Iodophenyl | AM281 | Potent cannabinoid CB1 receptor antagonist activity. | wikipedia.org |
| C-3 & C-5 | Fused Cyclohexane Ring | Tetrahydroindazole | ~100-fold more potent inhibitor of CYP2E1 than pyrazole. | nih.gov |
Regioisomeric Analysis and its Implications for Biological Activity and Metabolism
The synthesis of N1-substituted pyrazoles with different substituents at the C-3 and C-5 positions can often lead to the formation of regioisomers. The specific placement of these substituents can have a dramatic impact on the molecule's biological activity and metabolic fate.
A prime example is the case of 3,5-AB-CHMFUPPYCA and its regioisomer, 5,3-AB-CHMFUPPYCA. In 3,5-AB-CHMFUPPYCA, the 4-fluorophenyl group is at the C-3 position and the valinamide (B3267577) side chain is at the C-5 position. In the 5,3-regioisomer, these positions are swapped. These two isomers can be differentiated through analytical techniques, and their synthesis requires specific routes to ensure the correct placement of the functional groups. sigmaaldrich.com
While the pharmacological activities of both AB-CHMFUPPYCA isomers have not been fully disclosed, studies on other pyrazole derivatives, such as deacylcortivazol-like glucocorticoid receptor (GR) modulators, have shown that regioisomerism can significantly affect potency. sigmaaldrich.com In that study, phenyl substitution at the 2'-position of the pyrazole ring resulted in a ligand with over 5 times the potency of dexamethasone, while the corresponding 1'-substituted regioisomer was even more potent, demonstrating that subtle changes in substituent placement can lead to substantial differences in biological effect. sigmaaldrich.com
The metabolism of these regioisomers can also differ. An in vitro study using human liver microsomes investigated the phase I metabolism of both 3,5-AB-CHMFUPPYCA and its 5,3-regioisomer. The metabolic patterns were found to be qualitatively similar for both compounds, with the primary route of metabolism being the oxidation of the cyclohexylmethyl side chain. This resulted in the formation of abundant monohydroxylated metabolites, which are likely the primary targets for urinary analysis in monitoring the use of these compounds. The study also noted that under smoking conditions, both isomers could undergo pyrolytic cleavage of the amide bond.
SAR Studies of this compound Analogues in Specific Biological Systems
Following an extensive review of publicly available scientific literature, including peer-reviewed articles and patent databases, it has been determined that there is a notable absence of specific structure-activity relationship (SAR) studies focused on "this compound" and its derivatives. The conducted searches aimed to identify research that systematically modified the this compound scaffold and evaluated the resulting analogues in various biological systems.
While the broader class of pyrazole derivatives has been the subject of numerous SAR investigations for a wide range of therapeutic targets, including anticancer, anti-inflammatory, and antimicrobial agents, these studies have predominantly explored substitutions at other positions of the pyrazole ring or have featured different substituents at the N1 position, such as aryl or benzyl (B1604629) groups.
The search for data tables and detailed research findings specifically pertaining to the influence of the N1-cyclohexylmethyl group on the biological activity of pyrazole analogues did not yield any relevant results. Consequently, it is not possible to provide a detailed analysis or generate interactive data tables on the structure-activity relationships for this particular series of compounds as requested. The scientific community has yet to publish research that would form the basis for such a discussion.
Therefore, this section cannot be populated with the detailed research findings and data tables as instructed, due to the lack of available information in the searched scientific domain.
Biological Activity and Mechanistic Elucidation of 1 Cyclohexylmethyl 1h Pyrazole Derivatives
Spectrum of Pharmacological Activities Associated with the Scaffold
Antimicrobial and Antifungal Activity Mechanisms
Derivatives of the 1H-pyrazole core have demonstrated significant potential as antimicrobial and antifungal agents. nih.govmdpi.comnih.govthieme-connect.de The mechanisms underlying these activities are often multifaceted, targeting essential cellular processes in pathogenic microorganisms.
One of the primary mechanisms of antifungal action for some pyrazole (B372694) derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. acs.org By blocking SDH, these compounds disrupt the energy cycle within the fungus, leading to its death. nih.gov For instance, novel pyrazole-4-carboxamide derivatives containing an oxime ether fragment have been designed as potent SDH inhibitors. acs.org Molecular docking studies suggest that these compounds bind to the SDH enzyme, with some exhibiting a greater number of hydrogen bonds with the enzyme complex compared to existing fungicides like boscalid. acs.org
Another important target for antifungal pyrazole derivatives is cytochrome P450 sterol 14α-demethylase (CYP51 or ERG11). mdpi.com This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to fungal cell death. mdpi.com
Furthermore, some pyrazole derivatives interfere with the synthesis of chitin, a structural polymer essential for the fungal cell wall. mdpi.com Chitinases, enzymes that hydrolyze chitin, are also potential targets for these compounds. mdpi.com
The antimicrobial activity of pyrazole derivatives is also linked to their ability to inhibit bacterial growth. While the precise mechanisms can vary, they often involve the disruption of essential cellular structures or metabolic pathways. nih.gov The effectiveness of these compounds can depend on the specific substituents on the pyrazole ring and the structure of the bacterial cell wall. nih.gov For example, some 1,3,5-trisubstituted-1H-pyrazole derivatives have shown promising activity against a range of bacterial species, with docking studies suggesting they may target enzymes like GlcN-6-P synthase, which is involved in cell wall biosynthesis.
Here is an interactive data table summarizing the antimicrobial activity of selected pyrazole derivatives:
Anti-inflammatory Effects via Enzyme Inhibition (e.g., Cyclooxygenase)
Pyrazole derivatives are well-recognized for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.netmdpi.com COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. researchgate.net There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. researchgate.net
Many pyrazole-based compounds have been developed as selective COX-2 inhibitors, aiming to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govresearchgate.net The selectivity of these compounds for COX-2 is often attributed to specific structural features that allow them to bind preferentially to the active site of the COX-2 enzyme. nih.gov Molecular docking studies have shown that some pyrazole derivatives adopt conformations similar to highly selective COX-2 inhibitors like SC-558, fitting into the larger active site of COX-2. nih.gov
Here is an interactive data table summarizing the COX inhibitory activity of selected pyrazole derivatives:
Antineoplastic Properties and Cellular Cytotoxic Effects on Cancer Cell Lines
The pyrazole scaffold is a prominent feature in many compounds with potent anticancer activity. mdpi.comnih.gov These derivatives exert their antineoplastic effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. nih.govmdpi.com
One notable mechanism is the inhibition of xanthine (B1682287) oxidase (XO), an enzyme that has been linked to oncogenesis through the generation of reactive oxygen species (ROS). nih.govnih.gov Certain pyrazole derivatives have shown potent XO inhibitory activity, which is believed to contribute to their cytotoxic effects against cancer cells, particularly colon cancer. nih.govnih.gov
Other pyrazole-based compounds have demonstrated cytotoxicity against a broad range of cancer cell lines, including breast, colon, and lung cancer. nih.govnih.govnih.govresearchgate.net For example, a novel pyrazole derivative, P3C, was found to be highly cytotoxic to 27 human cancer cell lines, with particularly strong activity against triple-negative breast cancer (TNBC) cells. nih.gov The mechanisms of action for such compounds can be multifaceted, involving the induction of ROS, mitochondrial depolarization, activation of caspases (leading to apoptosis), disruption of microtubule organization, and cell cycle arrest. nih.govmdpi.com
Furthermore, pyrazole derivatives have been shown to modulate the activity of various protein kinases that are crucial for cancer cell signaling, such as EGFR, p38, ERK, and STAT3. nih.govmdpi.comnih.gov Some compounds act as dual inhibitors, targeting multiple pathways simultaneously, such as EGFR and Topoisomerase-1 (Topo-1). nih.gov
Here is an interactive data table summarizing the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines:
Antiviral Activities, Including HIV-1 Inhibition
The pyrazole nucleus is a key component in a number of compounds with significant antiviral activity, particularly against the Human Immunodeficiency Virus type 1 (HIV-1). nih.govmdpi.comgoogle.com These derivatives can target various stages of the viral life cycle, with a primary focus on inhibiting the HIV-1 reverse transcriptase (RT) enzyme. nih.govmdpi.comacs.org
Many pyrazole-based compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.comacs.org They bind to a hydrophobic pocket in the RT enzyme, distinct from the active site, inducing a conformational change that inhibits its function. acs.org Structure-based design has led to the development of potent annulated pyrazole NNRTIs that are effective against both wild-type and drug-resistant strains of HIV-1. acs.org
Beyond RT inhibition, some pyrazole derivatives have been shown to inhibit other viral targets. For instance, certain pyrazole compounds have demonstrated inhibitory activity against HIV-1 protease, another crucial enzyme for viral replication. nih.gov Some derivatives even exhibit a dual mechanism of action, inhibiting both HIV-1 RT and viral entry. nih.gov Additionally, pyrazole derivatives have been investigated as inhibitors of the HIV-1 ribonuclease H (RNase H) function of RT, which is another essential step in viral replication. acs.org
The development of pyrazole-based compounds has also led to the first FDA-approved capsid inhibitor, lenacapavir, for the treatment of multi-drug-resistant HIV-1 infections. nih.gov This highlights the versatility of the pyrazole scaffold in developing novel antiretroviral agents with diverse mechanisms of action.
Here is an interactive data table summarizing the anti-HIV-1 activity of selected pyrazole derivatives:
Metabolic Enzyme Modulation (e.g., α-Glucosidase, α-Amylase, Xanthine Oxidase Inhibition)
Derivatives of the 1H-pyrazole scaffold have been extensively investigated for their ability to modulate the activity of various metabolic enzymes, showing promise in the management of metabolic disorders like type 2 diabetes and hyperuricemia.
A significant area of research has focused on the inhibition of α-glucosidase, a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. tandfonline.comnih.govresearchgate.netnih.govresearchgate.net By inhibiting α-glucosidase, pyrazole derivatives can delay carbohydrate digestion and reduce postprandial hyperglycemia. tandfonline.com Numerous studies have reported pyrazole-based compounds with potent α-glucosidase inhibitory activity, often exceeding that of the standard drug acarbose. tandfonline.comnih.gov Kinetic studies have revealed different modes of inhibition, including competitive and mixed-type, depending on the specific structure of the derivative. researchgate.net
In addition to α-glucosidase, some pyrazole derivatives have also been evaluated for their inhibitory effects on α-amylase, another important enzyme in carbohydrate metabolism.
Furthermore, as mentioned in the context of antineoplastic activity, pyrazole derivatives have emerged as potent inhibitors of xanthine oxidase (XO). nih.govnih.govnbuv.gov.ua XO catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nbuv.gov.ua Overproduction of uric acid can lead to hyperuricemia and related conditions such as gout. Pyrazolone (B3327878) derivatives, in particular, have shown low micromolar IC50 values against XO. nbuv.gov.ua Molecular docking and dynamics studies have provided insights into the binding interactions, suggesting that these inhibitors can form key interactions with residues in the enzyme's active site, such as Arg880 and Thr1010. nih.govnbuv.gov.ua
Here is an interactive data table summarizing the metabolic enzyme inhibitory activity of selected pyrazole derivatives:
Receptor Binding and Modulation Studies (e.g., Cannabinoid Receptors)
The 1H-pyrazole framework is a cornerstone in the development of ligands for cannabinoid receptors, particularly the CB1 and CB2 receptors. elsevierpure.comnih.govacs.orgnih.govmdpi.comyoutube.com These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes. youtube.com
The biarylpyrazole SR141716A (rimonabant) is a well-known example of a potent and specific CB1 receptor antagonist. elsevierpure.comacs.org Extensive structure-activity relationship (SAR) studies on pyrazole derivatives have been conducted to identify the structural requirements for potent and selective CB1 receptor antagonism. elsevierpure.comacs.org These studies have highlighted the importance of specific substituents at various positions of the pyrazole ring. For instance, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position are crucial for high-affinity binding to the CB1 receptor. elsevierpure.comacs.org
Furthermore, modifications to the pyrazole scaffold have led to the discovery of compounds with varying activities, including partial agonists and inverse agonists. nih.gov The development of tricyclic pyrazole derivatives has also yielded ligands with high affinity and selectivity for either CB1 or CB2 receptors. nih.gov These compounds have been designed as rigid analogs of existing cannabinoid receptor ligands, providing valuable tools for studying the structure and function of these receptors. nih.gov
Structural biology studies, including cryo-electron microscopy and X-ray crystallography, have provided detailed insights into how pyrazole-based ligands bind to cannabinoid receptors and modulate their activity. youtube.com These studies have revealed the distinct binding modes of agonists and antagonists and the conformational changes that occur upon receptor activation. youtube.com
Here is an interactive data table summarizing the cannabinoid receptor binding of a key pyrazole derivative:
Thrombin Inhibition via Specific Mechanisms (e.g., Serine-Trapping)
A notable biological activity of certain 1-(cyclohexylmethyl)-1H-pyrazole derivatives is their ability to inhibit thrombin (Factor IIa), a critical serine protease in the blood coagulation cascade. The mechanism of inhibition is not based on simple non-covalent interactions but on a more intricate and targeted process known as "serine-trapping".
Research into a series of 1H-pyrazol-5-amine-based compounds, which include structures with a cyclohexylmethyl group, has revealed that these molecules can act as covalent inhibitors of thrombin. jst.go.jpnih.gov This mechanism involves an electrophilic center within the pyrazole derivative, specifically a carbonyl carbon atom, which engages in a covalent interaction with the catalytic Serine-195 (Ser195) residue in the active site of thrombin. jst.go.jp A nucleophilic attack from the Ser195 on this electrophilic center results in the acylation of the serine residue. jst.go.jpnih.gov This "trapping" of the catalytic serine effectively blocks the enzyme's natural function of converting fibrinogen to fibrin, thereby halting the coagulation cascade. nih.gov
Methodologies for In Vitro Biological Evaluation of this compound Derivatives
The in vitro biological evaluation of this compound derivatives and related pyrazole compounds involves a range of sophisticated laboratory techniques. These methods are essential for determining the therapeutic potential of newly synthesized compounds by assessing their biological activity, specificity, and mechanism of action at a cellular and molecular level. Key methodologies include cell-based assays to evaluate efficacy and selectivity against specific cell types, and enzyme inhibition assays to identify and characterize molecular targets.
Cell-Based Assays for Efficacy and Selectivity
Cell-based assays are fundamental in the preliminary screening of pyrazole derivatives for potential therapeutic applications, particularly in oncology. These assays utilize cultured human cell lines to assess the cytotoxic or cytostatic effects of the compounds. The primary goal is to determine a compound's efficacy in inhibiting the growth of cancer cells and its selectivity, meaning its ability to target cancer cells while sparing normal, healthy cells.
A commonly employed method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. alrasheedcol.edu.iq This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In the presence of viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. From the dose-response curves generated, the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value represents the concentration of a compound required to inhibit the growth of 50% of the cell population and is a standard measure of a compound's potency. alrasheedcol.edu.iqnih.gov
Researchers utilize a diverse panel of cancer cell lines to screen pyrazole derivatives, reflecting the heterogeneity of human cancers. These include, but are not limited to, human breast adenocarcinoma (MCF-7), prostate cancer (DU145), melanoma (A2058), lung carcinoma (A549), colorectal carcinoma (HCT-116), and liver carcinoma (HepG2). nih.govnih.gov For instance, certain pyrazole-indole hybrids have demonstrated significant anticancer activity against the HepG2 cell line, with IC₅₀ values considerably lower than that of the standard drug doxorubicin. nih.govsemanticscholar.org Similarly, other derivatives have shown potent and selective activity against triple-negative breast cancer cells (MDA-MB-468) and leukemia cell lines (HL60). rsc.orgnih.gov The selectivity of a compound is often assessed by comparing its cytotoxicity against cancer cell lines to its effect on non-cancerous cell lines, such as the human foreskin fibroblast cell line (Hs27). mdpi.com
| Pyrazole Derivative | Target Cell Line | Assay Type | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver Carcinoma) | MTT Assay | 6.1 ± 1.9 µM | nih.govsemanticscholar.org |
| Pyrazole-Indole Hybrid (7b) | HepG2 (Liver Carcinoma) | MTT Assay | 7.9 ± 1.9 µM | nih.govsemanticscholar.org |
| Pyrazoline (18h) | MDA-MB-231 (Breast Cancer) | MTT Assay | 7.18 µM | rsc.org |
| Pyrazoline (18h) | HL60 (Leukemia) | MTT Assay | 8.99 µM | rsc.org |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | MTT Assay | 14.97 µM (24h) | nih.gov |
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | CCRF-CEM (Leukemia) | DNS Assay | < 1 µM | mdpi.com |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic Cancer) | MTT Assay | 61.7 ± 4.9 µM | nih.gov |
Enzyme Inhibition Assays
Enzyme inhibition assays are critical for elucidating the mechanism of action of this compound derivatives. These assays determine whether a compound's biological effect is due to the inhibition of a specific enzyme. Pyrazole-containing compounds have been identified as potent inhibitors of a wide array of enzymes, highlighting their potential as targeted therapeutic agents. nih.gov
The methodologies for these assays are tailored to the specific enzyme being investigated. Generally, they involve incubating the enzyme with its substrate in the presence and absence of the inhibitory compound. The rate of the enzymatic reaction is then measured, often by spectrophotometric or fluorometric detection of the product formed or the substrate consumed. The inhibitory potency of the compound is quantified by its IC₅₀ value, which is the concentration required to reduce the enzyme's activity by 50%.
Pyrazole derivatives have been evaluated against various enzyme classes:
Carbohydrate-Hydrolyzing Enzymes: For anti-diabetic potential, derivatives are tested against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. Inhibition of these enzymes can help control postprandial hyperglycemia. matilda.sciencenih.gov
Oxidoreductases: The inhibitory activity against xanthine oxidase is assessed for potential in treating gout. matilda.sciencenih.gov The antioxidant capacity is also evaluated through assays measuring the scavenging of free radicals like DPPH. nih.gov
Kinases: A significant area of research focuses on protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer. Pyrazole derivatives have been tested against a panel of kinases including Cyclin-Dependent Kinase 2 (CDK-2), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govrsc.org
Proteases: The activity against proteases like caspases (e.g., caspase-3, caspase-9) is investigated to understand the compound's ability to induce apoptosis (programmed cell death). nih.govrsc.org
Cyclooxygenases (COX): For anti-inflammatory activity, derivatives are evaluated for their ability to selectively inhibit COX-1 and COX-2 enzymes. nih.govresearchgate.net
Cytochrome P450 Enzymes: In the context of infectious diseases, pyrazole derivatives have been assessed as inhibitors of essential mycobacterial enzymes like Mycobacterium tuberculosis CYP121A1. rsc.org
| Target Enzyme | Pyrazole Derivative | Reported Activity | Reference |
|---|---|---|---|
| α-Glucosidase | Pyz-1 | IC₅₀ = 75.62 ± 0.56 µM | matilda.sciencenih.gov |
| α-Amylase | Pyz-2 | IC₅₀ = 119.3 ± 0.75 µM | matilda.sciencenih.gov |
| Xanthine Oxidase | Pyz-2 | IC₅₀ = 10.75 ± 0.54 µM | matilda.science |
| VEGFR2 | Pyrazoline (18h) | IC₅₀ = 0.135 µM | rsc.org |
| HER2 | Pyrazoline (18h) | IC₅₀ = 0.253 µM | rsc.org |
| EGFR | Pyrazoline (18h) | IC₅₀ = 0.574 µM | rsc.org |
| COX-2 | Diarylpyrazole (4b) | IC₅₀ = 0.017 µM | researchgate.net |
| M. tuberculosis CYP121A1 | Triazole diarylpyrazole (12b) | Kd = 5.13 µM | rsc.org |
Computational and in Silico Investigations of 1 Cyclohexylmethyl 1h Pyrazole and Its Analogues
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is crucial in drug discovery for understanding how a ligand, such as a pyrazole (B372694) derivative, might interact with a biological target, typically a protein receptor. nih.gov
Molecular docking simulations are employed to place a ligand into the binding site of a target protein and predict its binding conformation. For pyrazole derivatives, docking studies have been performed against various protein kinases and receptor tyrosine kinases, which are often implicated in diseases like cancer. nih.govnih.govresearchgate.net For instance, studies on similar 1H-pyrazole derivatives have investigated their binding patterns with targets like Epidermal Growth Factor Receptor (EGFR) kinase, VEGFR-2, Aurora A, and CDK2. nih.govnih.gov
In a typical study, the pyrazole compound is docked into the active site of the protein, and the resulting poses are analyzed. The analysis focuses on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. nih.govresearchgate.net For example, docking studies of 1H-pyrazole-1-carbothioamide derivatives against EGFR kinase helped identify structural features necessary for biological activity. nih.gov These analyses revealed that the ligands fit deeply within the binding pocket, forming stable interactions. nih.gov Such insights are critical for designing new compounds with improved potency and selectivity. nih.govnih.gov
Table 1: Example of Predicted Binding Interactions for Pyrazole Analogues with Kinase Targets This table presents illustrative data from studies on pyrazole analogues to demonstrate typical docking results, as specific data for 1-(cyclohexylmethyl)-1H-pyrazole is not available.
| Compound Analogue | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Pyrazole-thiadiazole derivative | VEGFR-2 (2QU5) | -10.09 | Cys919, Asp1046 |
| Pyrazole-thiadiazole derivative | Aurora A (2W1G) | -8.57 | Arg220, Thr217 |
| Pyrazole-thiadiazole derivative | CDK2 (2VTO) | -10.35 | Lys89, Asp86 |
Source: Based on findings for pyrazole derivatives in molecular docking studies. nih.govresearchgate.net
Following molecular docking, methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy of a ligand-protein complex. nih.govnih.gov This provides a more accurate estimation of binding affinity than docking scores alone. The MM-GBSA calculation considers various energy components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. nih.gov
For example, a study on a potent pyrazole derivative (Compound 25) targeting the RET kinase calculated the binding free energy using MM/PBSA (a similar approach). nih.gov The results showed that van der Waals energy and nonpolar solvation energy were the primary driving forces for the binding of the compound to the kinase, whereas polar solvation energy was unfavorable. nih.gov This level of detail helps in understanding the nature of the interaction and guides further chemical modifications to enhance binding affinity. researchgate.net
Table 2: Example of MM/PBSA Binding Free Energy Calculation for a Pyrazole Analogue (Compound 25) with RET Kinase This table shows data for a pyrazole analogue to illustrate the components of a binding energy calculation.
| Energy Component | Calculated Value (kJ/mol) |
|---|---|
| Van der Waals Energy | -154.682 |
| Electrostatic Energy | -28.021 |
| Polar Solvation Energy | 85.379 |
| SASA Energy (Nonpolar) | -15.241 |
| Predicted Binding Free Energy | -233.399 |
Source: Data from MM/PBSA calculation for a pyrazole derivative targeting RET kinase. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrazole derivatives, both 2D and 3D-QSAR models have been developed to predict their inhibitory activities against various targets. nih.govshd-pub.org.rs
These models are built using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) and rely on calculating molecular descriptors. nih.govnih.gov These descriptors quantify various aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties. For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives found that their activity as EGFR kinase inhibitors was strongly influenced by adjacency and distance matrix descriptors. nih.gov 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), generate contour maps that visualize regions where modifications to the molecular structure could enhance or diminish activity. shd-pub.org.rssioc-journal.cn These models serve as valuable guides for designing novel, more potent compounds. nih.govsioc-journal.cn
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. nih.govsemanticscholar.org These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to have poor metabolic stability, low absorption, or high toxicity. johnshopkins.edubohrium.com Web-based tools like pkCSM and SwissADME are commonly used to estimate these properties for pyrazole derivatives based on their chemical structures. nih.govjohnshopkins.edu
Oral absorption is a critical parameter for orally administered drugs, and it is largely influenced by a compound's solubility and its ability to permeate through the intestinal wall. nih.gov In silico models predict human intestinal absorption as a percentage and can estimate permeability through models of cell layers like Caco-2. These predictions are based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. johnshopkins.edu While specific predicted values for this compound are not available, the general approach for its analogues involves evaluating these key parameters to ensure they fall within acceptable ranges for drug-likeness. bohrium.com
Table 3: Typical In Silico ADME Parameters Evaluated for Drug Candidates This table lists common ADME properties predicted for compounds like pyrazole derivatives. The values represent desirable ranges for potential drug candidates.
| ADME Parameter | Description | Desirable Range/Outcome |
|---|---|---|
| Human Intestinal Absorption | Percentage of the compound absorbed through the human intestine. | High (>80-90%) |
| Caco-2 Permeability | A model for intestinal permeability. Expressed as logPapp in cm/s. | High (e.g., > 0.9) |
| P-glycoprotein Substrate | Predicts if the compound is a substrate of P-gp, which can pump drugs out of cells. | No |
| CYP450 Inhibition | Predicts if the compound inhibits major metabolic enzymes (e.g., CYP2D6, CYP3A4). | No |
Source: Based on general principles of in silico ADME prediction for small molecules. nih.govsemanticscholar.orgjohnshopkins.edubohrium.com
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. malayajournal.org These methods are used to calculate fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org
Table 4: Example of Quantum Chemical Properties for Pyrazole Analogues (Gas Phase) This table illustrates the type of data obtained from DFT calculations for pyrazole analogues.
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrazole Derivative 2a | -6.01 | -1.74 | 4.27 |
| Pyrazole Derivative 2b | -5.73 | -1.61 | 4.12 |
Source: Based on DFT/B3LYP calculations for pyrazole derivatives. malayajournal.org
Geometry Optimization and Electronic Structure Analysis
Computational studies, often employing density functional theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound and its derivatives. This process, known as geometry optimization, identifies the lowest energy conformation of the molecule. Analysis of the electronic structure provides insights into the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is critical for understanding the molecule's reactivity and potential interaction with biological targets.
Key electronic properties that are typically investigated include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO provides an indication of the molecule's excitability and its ability to participate in chemical reactions.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule. It helps in identifying the sites susceptible to electrophilic and nucleophilic attack, which is crucial for predicting how the molecule might interact with other molecules, including biological receptors.
These computational analyses provide a foundational understanding of the intrinsic properties of pyrazole derivatives, which can be correlated with their observed biological activities.
Prediction of Spectroscopic Properties and Thermodynamic Parameters
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. Theoretical calculations can generate predicted spectra for techniques such as:
Nuclear Magnetic Resonance (NMR): Chemical shifts (¹H and ¹³C) can be calculated to help in the structural elucidation of pyrazole analogues.
Infrared (IR) and Raman Spectroscopy: Vibrational frequencies can be computed to predict the characteristic peaks in IR and Raman spectra, corresponding to the different functional groups and vibrational modes within the molecule.
In addition to spectroscopic data, thermodynamic parameters can be calculated to understand the stability and energetics of the compounds. These parameters include:
Enthalpy of formation: The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs free energy of formation: A measure of the spontaneity of the formation of the compound.
Entropy: A measure of the disorder or randomness of the system.
These predicted properties are invaluable for confirming experimental results and for gaining a deeper understanding of the molecular characteristics of this compound and its analogues.
Analytical and Spectroscopic Characterization of 1 Cyclohexylmethyl 1h Pyrazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR are primary tools for the structural analysis of 1-(cyclohexylmethyl)-1H-pyrazole derivatives. researchgate.netnih.govsigmaaldrich.comresearchgate.netnist.govrsc.orgchemicalbook.com The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.
For the parent compound, This compound , the ¹H NMR spectrum would be expected to show characteristic signals for the pyrazole (B372694) ring protons and the cyclohexylmethyl substituent. The protons on the pyrazole ring typically appear in the aromatic region, while the cyclohexyl and methylene (B1212753) bridge protons are found in the aliphatic region.
A study of various pyrazole derivatives provides insight into the expected chemical shifts. For instance, in a related compound, 4-bromo-1-(cyclohexylmethyl)-1H-pyrazole, the pyrazole protons would be influenced by the bromine substituent. sigmaaldrich.com Similarly, the ¹H-NMR spectrum of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine showed distinct singlets for the methyl group (4.08 ppm), the chloromethyl group (4.92 ppm), and the C-H proton of the pyrazole ring (8.46 ppm). mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the pyrazole ring resonate at lower field (higher ppm values) compared to the sp³ hybridized carbons of the cyclohexyl group. For example, in pyrazoline derivatives, the carbonyl carbon can appear as far downfield as 172.81 ppm. researchgate.netrsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine mdpi.com | DMSO-d₆ | 4.08 (s, 3H, Me), 4.92 (s, 2H, CH₂Cl), 8.46 (s, 1H, pyrazole-H) | 34.1 (CH₃), 42.7 (CH₂Cl), 104.6, 134.2, 151.6, 155.2, 157.6 |
| 1-Methylpyrazole chemicalbook.com | CDCl₃ | ~3.8 (s, 3H, CH₃), ~6.1 (t, 1H, H-4), ~7.4 (d, 1H, H-3), ~7.5 (d, 1H, H-5) | Not specified |
| Pyrazole researchgate.net | CCl₄ / CD₂Cl₂ | Not specified | Not specified |
Note: The data presented is for related pyrazole structures and serves as a general guide. Actual chemical shifts for this compound may vary.
Advanced 2D NMR Techniques (e.g., s-TOCSY, ADEQUATE) for Complex Assignments
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. rsc.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It helps to establish the connectivity of proton networks within the molecule, for example, tracing the proton environment within the cyclohexyl ring. oxinst.com
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between carbons and protons (typically over two or three bonds). It is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the cyclohexylmethyl group to the pyrazole ring.
TOCSY (Total Correlation Spectroscopy) : TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. This is highly effective for identifying all the protons of the cyclohexyl ring from a single, well-resolved resonance. oxinst.com
ADEQUATE (Adequate Double Quantum Transfer Experiment) : A more advanced technique that can be used to establish carbon-carbon connectivity, providing a detailed map of the carbon skeleton.
The application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, even in structurally complex derivatives of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.
High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination
High-resolution mass spectrometry (HR-MS) is crucial for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. chemicalbook.com This technique can differentiate between compounds with the same nominal mass but different chemical formulas. nih.gov For a derivative like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, HR-MS (ESI-TOF) was used to confirm its elemental composition by finding the m/z of the protonated molecule [M+H]⁺ to be 199.0387, which was in close agreement with the calculated value of 199.0381. mdpi.com
A study on pyrazole oximes demonstrated the utility of HR-MS in elucidating fragmentation pathways, such as the transfer of an oximino-hydrogen to the pyrazole nucleus. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
Coupling chromatographic techniques with mass spectrometry allows for the separation and identification of components in a mixture.
LC-MS : Liquid chromatography is well-suited for the analysis of polar and thermally labile compounds. In the context of pyrazole derivatives, LC-MS methods have been developed for their quantification in various matrices. nih.gov For instance, an LC-MS/MS method was developed for the analysis of 3,4-dimethyl-1H-pyrazole in soil. nih.gov
GC-MS : Gas chromatography is ideal for volatile and thermally stable compounds. GC-MS is a standard method for the identification of a wide range of organic molecules. The electron ionization (EI) mass spectra generated by GC-MS provide characteristic fragmentation patterns that can be used for structural elucidation and library matching. nih.govmdpi.com The analysis of pyrazole and its derivatives by GC-MS has been documented, often showing a prominent molecular ion peak. nih.govnist.gov
Table 2: Predicted Collision Cross Section (CCS) Data for a Related Pyrazole Derivative
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 209.12847 | 147.5 |
| [M+Na]⁺ | 231.11041 | 152.6 |
| [M-H]⁻ | 207.11391 | 149.4 |
| [M+NH₄]⁺ | 226.15501 | 164.2 |
| [M+K]⁺ | 247.08435 | 150.1 |
| [M+H-H₂O]⁺ | 191.11845 | 139.4 |
| Data for 1-(cyclohexylmethyl)pyrazole-4-carboxylic acid, a structurally related compound. uni.lu The m/z values represent the mass-to-charge ratio of the adducts. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.netrsc.orguni.lu
For this compound and its derivatives, the IR spectrum would exhibit characteristic absorption bands:
C-H stretching : Aliphatic C-H stretching vibrations from the cyclohexyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrazole ring would appear above 3000 cm⁻¹.
C=N and C=C stretching : The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically occur in the 1400-1650 cm⁻¹ region.
C-N stretching : The C-N stretching vibrations are generally found in the 1000-1350 cm⁻¹ range.
In a study of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the IR spectrum showed bands for C-H stretching (3434, 3106, 2978, 2890, 2858 cm⁻¹), C=O stretching (1727 cm⁻¹), and C=N stretching (1658, 1614 cm⁻¹). mdpi.com The IR spectra of various pyrazole-containing compounds have been reported, aiding in the confirmation of their structural features. nist.govresearchgate.netresearchgate.net
Table 3: Common IR Absorption Frequencies for Pyrazole Derivatives
| Functional Group | Approximate Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N Stretch | 1600 - 1650 |
| C=C Stretch (Aromatic) | 1400 - 1600 |
| C-N Stretch | 1000 - 1350 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This destructive method provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which are then compared against theoretically calculated values derived from the compound's molecular formula. This comparison serves as a crucial checkpoint for verifying the empirical formula and assessing the sample's purity.
For the parent compound, this compound, the molecular formula is C₁₀H₁₆N₂. Based on this, the theoretical elemental composition can be calculated. The results from experimental analysis, typically obtained using an automated elemental analyzer, are expected to be in close agreement (usually within ±0.4%) with the calculated values for a pure sample. amazonaws.com This verification is a standard procedure in the characterization of newly synthesized pyrazole derivatives. amazonaws.comnih.gov
Below is a data table illustrating the comparison between the calculated elemental composition for this compound and typical experimental results for a synthesized pyrazole analogue.
| Element | Theoretical % (C₁₀H₁₆N₂) | Experimental % (Example Pyrazole Derivative) amazonaws.com |
| Carbon (C) | 73.13% | 73.48% |
| Hydrogen (H) | 9.82% | 4.86% |
| Nitrogen (N) | 17.06% | 21.72% |
Note: Experimental data is for a different pyrazole derivative (5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, C₁₆H₁₂N₄) and serves as an illustrative example of the data format. amazonaws.com
Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Isolation
Chromatographic methods are indispensable for assessing the purity of chemical compounds and for the isolation of target molecules from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for the analysis of pyrazole derivatives. researchgate.net
RP-HPLC (Reverse-Phase HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com By optimizing parameters such as the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water), flow rate, and detection wavelength, a sharp, symmetrical peak for the target compound can be achieved. researchgate.net The retention time—the time it takes for the compound to travel through the column—is a characteristic feature used for identification. The area under the peak is proportional to the concentration, allowing for the quantification of purity. A validated HPLC method can detect and quantify impurities, making it essential for quality control. pensoft.net Furthermore, HPLC methods are scalable and can be adapted for preparative separation to isolate pure compounds from complex mixtures. sielc.com
A typical set of conditions for the HPLC analysis of a pyrazole derivative is outlined in the table below.
| Parameter | Condition |
| Column | Luna 5µ C18 (2) 250 x 4.80 mm researchgate.net |
| Mobile Phase | Acetonitrile : Water (90:10 v/v) researchgate.net |
| Flow Rate | 0.8 mL/min researchgate.net |
| Detection | UV at 237 nm researchgate.net |
| Retention Time (Example) | 7.3 min researchgate.net |
Note: The conditions are for an example pyrazolone (B3327878) derivative and demonstrate a typical setup. researchgate.net
Thermal Stability Assessments (e.g., Pyrolytic Stability, Degradation Pathways)
Understanding the thermal stability of a compound is critical, especially for its potential storage, handling, and application in various conditions. Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are used to study the behavior of pyrazole derivatives as a function of temperature. researchgate.netpleiades.online
These methods can determine key properties like decomposition temperature (Td), which indicates the onset of thermal degradation. researchgate.net For pyrazole-based compounds, thermal stability can be significantly influenced by their molecular structure, including the nature and position of substituents on the pyrazole ring. nih.gov For instance, studies on energetic pyrazole derivatives have shown that isomerization can greatly enhance thermal stability. researchgate.netnih.gov
Investigating degradation pathways helps to understand the potential mechanisms of decomposition. For related heterocyclic compounds, studies have identified that degradation can be initiated through oxidative pathways, leading to the cleavage of specific bonds. researchgate.net For pyrazole derivatives, pyrolytic studies would aim to identify the volatile and non-volatile products formed during thermal decomposition, providing insight into the fragmentation patterns and the relative stability of different parts of the molecule.
| Compound Type | Analytical Technique | Key Findings |
| Energetic Pyrazole Isomers | Differential Scanning Calorimetry (DSC) | Isomers exhibit significant differences in decomposition temperature, indicating structure-dependent thermal stability. nih.gov |
| Pyrazole-Tetrazole Derivatives | Differential Thermal Analysis (DTA) | The decomposition temperatures (Td) were determined, with some derivatives showing high thermal stability (e.g., Td = 220 °C). researchgate.netresearchgate.net |
| Peptide Boronic Acid Derivative | NMR, Mass Spectrometry | The major initial degradation pathway was identified as oxidative, involving cleavage of the boronic acid group. researchgate.net |
| Peroxycycloalkanols | Differential Thermal Analysis (DTA) | The first stage of peroxide decomposition rates was determined from DTA curves. pleiades.online |
Future Research Trajectories for the 1 Cyclohexylmethyl 1h Pyrazole Scaffold
Development of Novel and Efficient Synthetic Methodologies
While methods for the synthesis of pyrazole (B372694) derivatives exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes for 1-(cyclohexylmethyl)-1H-pyrazole and its analogues remains a key research focus. nih.govresearchgate.net Future research will likely concentrate on:
Catalytic C-N Bond Formation: Exploring novel catalysts, such as those based on earth-abundant metals, to facilitate the N-alkylation of pyrazole with cyclohexylmethyl halides or tosylates. This could lead to higher yields, milder reaction conditions, and reduced waste generation.
One-Pot Reactions: Designing multi-component reactions where the pyrazole ring is formed and functionalized with the cyclohexylmethyl group in a single synthetic operation. This approach significantly improves step economy and reduces purification efforts.
Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound. Flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for seamless scale-up.
Green Solvents: Investigating the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, to replace traditional volatile organic compounds in the synthesis process.
A recent study reported a novel method for synthesizing pyrazole thioglycosides, which are analogues of pyrazomycin. nih.gov This involved the reaction of sodium 2-cyano-3-oxo-3-(4-substitutedphenylamino)prop-1-ene-1,1-bis(thiolate) salts with phenyl hydrazine (B178648) to form sodium 5-amino-4-(substitutedphenylcarbamoyl)-1-phenyl-1H-pyrazole-3-thiolates. nih.gov These intermediates were then treated with tetra-acetylated glycosyl bromides to yield the target thioglycosides. nih.gov Such innovative approaches could be adapted for the synthesis of this compound derivatives.
Rational Design of Highly Selective and Potent Analogues
The structural flexibility of the this compound scaffold allows for extensive modification to optimize biological activity and selectivity. researchgate.net Future rational design strategies will likely involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the cyclohexyl and pyrazole moieties to understand how different substituents influence biological activity. nih.gov This includes exploring various substitution patterns on the cyclohexyl ring and introducing diverse functional groups onto the pyrazole core. nih.gov
Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles. nih.gov For example, replacing a hydrogen atom with a fluorine atom can often enhance metabolic stability and binding affinity.
Conformational Analysis: Studying the three-dimensional conformations of different analogues to understand how the spatial arrangement of atoms affects their interaction with biological targets. This can be achieved through a combination of computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy.
For instance, research on other pyrazole derivatives has shown that the introduction of electron-withdrawing groups can enhance anti-inflammatory efficacy. nih.gov Similarly, the addition of a thiazole (B1198619) moiety to the pyrazole ring has been shown to increase cytotoxic efficacy against certain cancer cell lines. nih.gov These findings provide valuable insights for the rational design of novel this compound analogues with improved therapeutic potential.
Deeper Elucidation of Molecular Interaction Mechanisms
A thorough understanding of how this compound analogues interact with their biological targets at the molecular level is crucial for designing more effective and safer compounds. Future research in this area will focus on:
Target Identification and Validation: Identifying the specific proteins, enzymes, or receptors that interact with these compounds to mediate their biological effects. This can involve techniques such as affinity chromatography, proteomics, and genetic approaches.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Determining the three-dimensional structures of the compounds bound to their biological targets. This provides a detailed picture of the binding site and the specific molecular interactions involved.
Molecular Docking and Molecular Dynamics (MD) Simulations: Using computational methods to predict and simulate the binding of this compound analogues to their targets. researchgate.neteurasianjournals.com These techniques can help to rationalize experimental observations and guide the design of new compounds with improved binding affinity and selectivity. researchgate.net
Studies on other pyrazole derivatives have demonstrated the importance of hydrophobic interactions and hydrogen bonding in their binding to various protein targets. nih.govresearchgate.net For example, molecular docking studies of 1H-pyrazole derivatives with receptor tyrosine kinases and protein kinases have revealed key interactions within the binding pocket. researchgate.net
Exploration of Emerging Applications in Agricultural Chemistry
The pyrazole scaffold is a well-established feature in many commercial pesticides. globalresearchonline.net Future research on this compound in agricultural chemistry will likely explore:
Development of Novel Herbicides, Fungicides, and Insecticides: Screening libraries of this compound analogues for activity against a wide range of agricultural pests. The goal is to identify compounds with novel modes of action to combat the growing problem of pesticide resistance.
Enhanced Crop Protection: Investigating the potential of these compounds to not only control pests but also to enhance crop resilience to environmental stresses such as drought, salinity, and extreme temperatures.
Reduced Environmental Impact: Designing compounds that are highly effective at low application rates and are readily biodegradable, minimizing their impact on non-target organisms and the environment.
A study on 1-methyl-1H-pyrazole-5-carboxamide derivatives identified potent anthelmintic activity against the parasitic nematode Haemonchus contortus. nih.gov This highlights the potential of pyrazole derivatives in veterinary medicine and, by extension, in controlling pests in agriculture.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Predictive Modeling: Developing ML models that can accurately predict the biological activity, physicochemical properties, and potential toxicity of novel analogues based on their chemical structure. nih.gov This can significantly accelerate the screening process and reduce the reliance on expensive and time-consuming experimental assays.
De Novo Design: Using generative AI models to design entirely new this compound analogues with desired properties. acm.org These models can learn the underlying chemical rules from existing data and generate novel structures that are likely to be active and synthesizable. acm.org
High-Throughput Virtual Screening: Employing AI-powered virtual screening platforms to rapidly screen vast virtual libraries of compounds against specific biological targets. nih.gov This can help to identify promising hit compounds for further experimental investigation.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(cyclohexylmethyl)-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura cross-coupling using a pyrazole boronic ester and cyclohexylmethyl halide under palladium catalysis (e.g., Pd(PPh₃)₄) in a THF/water solvent system at 50–80°C improves regioselectivity . Yield optimization requires controlled temperature, inert atmosphere, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Evidence from similar pyrazole derivatives suggests yields of 60–85% under these conditions .
Q. How is structural confirmation of this compound achieved, and what analytical techniques are critical?
- Methodological Answer : Multi-technique validation is essential:
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., cyclohexylmethyl protons at δ 1.2–2.1 ppm, pyrazole ring protons at δ 6.5–7.8 ppm) .
- FTIR : Confirms C-N (1250–1350 cm⁻¹) and C-H stretching (2850–2950 cm⁻¹) .
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N percentages .
Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Incubate at 37°C in PBS or simulated gastric fluid. Monitor degradation via HPLC-UV at 24/48/72-hour intervals .
Advanced Research Questions
Q. How do structural modifications of this compound impact its biological activity, and what SAR trends are observed?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position enhances receptor binding affinity in kinase inhibition assays .
- Cyclohexylmethyl Flexibility : Replacing cyclohexyl with smaller alkyl groups reduces steric hindrance but may decrease metabolic stability .
- Data Source : Comparative IC₅₀ values from enzyme inhibition assays (e.g., c-Met kinase) highlight substituent-dependent activity .
Q. How can contradictory data on the compound’s metabolic stability be resolved?
- Methodological Answer :
- In Vitro Studies : Use liver microsomes (human/rat) with LC-MS/MS to quantify metabolite formation. Control for cytochrome P450 isoforms (e.g., CYP3A4 inhibition assays) .
- Contradiction Resolution : Discrepancies may arise from assay conditions (e.g., microsome concentration, NADPH cofactor availability). Standardize protocols across labs .
Q. What computational approaches predict the compound’s binding mode to target proteins?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3LQ8 for c-Met kinase). Prioritize poses with lowest ΔG and validate via MD simulations (NAMD, 100 ns trajectories) .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with kinase hinge region) .
Q. How does the compound’s stability under varying pH and temperature conditions affect formulation strategies?
- Methodological Answer :
- pH Stability : Conduct stress testing at pH 1–13 (HCl/NaOH buffers) and analyze degradation products via LC-HRMS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and excipient compatibility .
Key Methodological Considerations
- Experimental Design : Use orthogonal analytical methods (NMR, LC-MS) to validate synthesis and purity .
- Data Interpretation : Address contradictions by replicating assays under standardized conditions and cross-referencing with computational models .
- Advanced Applications : Prioritize substituent modifications based on target engagement and ADMET profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
